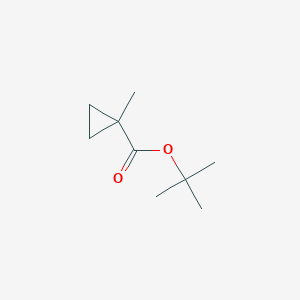
1-Methylcyclopropanecarboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclopropanecarboxylic acid tert-butyl ester is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring substituted with a methyl group and a carboxylic acid esterified with a tert-butyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylcyclopropanecarboxylic acid tert-butyl ester can be synthesized through the Steglich esterification method. This involves the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the ester.
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylcyclopropanecarboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: LiAlH4, NaBH4, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-Methylcyclopropanecarboxylic acid tert-butyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylcyclopropanecarboxylic acid tert-butyl ester involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions. This intermediate is stabilized by 1,3-chelation, which facilitates the reaction . The compound’s stability and reactivity are influenced by the tert-butyl group, which provides steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid
- Cyclopentanecarboxylic acid
- Cyclohexanecarboxylic acid
Uniqueness
1-Methylcyclopropanecarboxylic acid tert-butyl ester is unique due to its combination of a cyclopropane ring and a tert-butyl ester group. This structure provides distinct steric and electronic properties, making it a valuable compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
tert-butyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)11-7(10)9(4)5-6-9/h5-6H2,1-4H3 |
Clé InChI |
FQARZAWXGHSTNR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


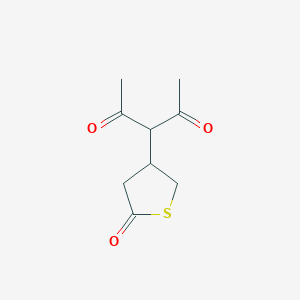
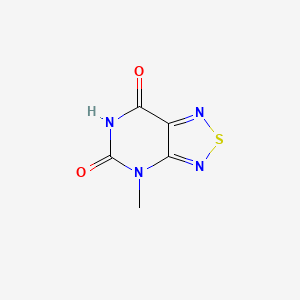
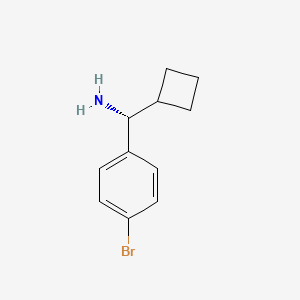

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
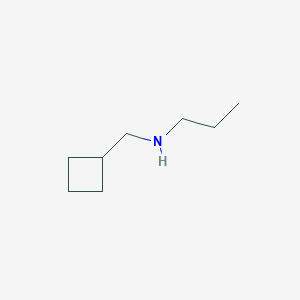
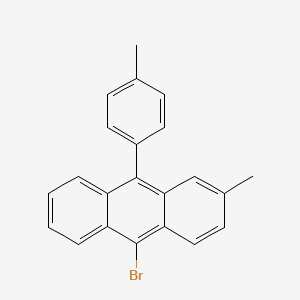
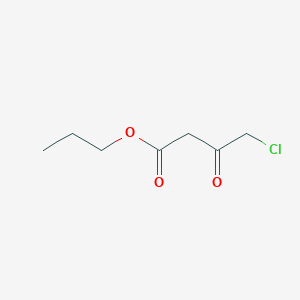
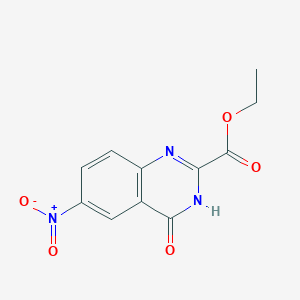
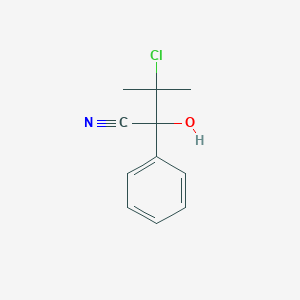
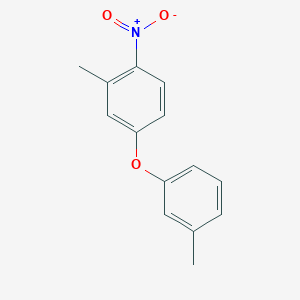

![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
